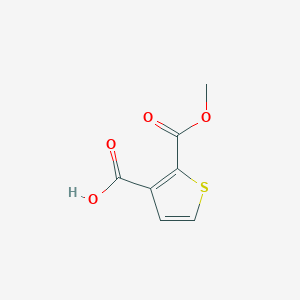

2-(Methoxycarbonyl)thiophene-3-carboxylic acid

Description

Properties

IUPAC Name |

2-methoxycarbonylthiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4S/c1-11-7(10)5-4(6(8)9)2-3-12-5/h2-3H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLKOQFSMGITOGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90552063 | |

| Record name | 2-(Methoxycarbonyl)thiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90552063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115777-72-5 | |

| Record name | 2-(Methoxycarbonyl)thiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90552063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methoxycarbonyl)thiophene-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Methoxycarbonyl)thiophene-3-carboxylic Acid

Introduction

2-(Methoxycarbonyl)thiophene-3-carboxylic acid is a strategically important heterocyclic compound, serving as a versatile building block in the fields of medicinal chemistry and materials science. Its rigid thiophene core, substituted with two distinct and differentially reactive carbonyl functionalities—a methyl ester and a carboxylic acid—provides a rich platform for the synthesis of complex molecular architectures. The thiophene ring system is a well-established pharmacophore found in numerous approved drugs, valued for its ability to act as a bioisostere of a phenyl ring but with a distinct electronic profile. This guide offers a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of this compound, tailored for researchers and professionals in drug development.

Physicochemical and Spectroscopic Properties

The precise characterization of a molecule is fundamental to its application in research and development. The properties of this compound are summarized below.

Key Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 115777-72-5 | [1][2] |

| Molecular Formula | C₇H₆O₄S | [1][3] |

| Molecular Weight | 186.19 g/mol | [1][4] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Boiling Point | 353.6 ± 27.0 °C at 760 mmHg | [1] |

| Storage | 2-8°C, sealed in dry, dark conditions | [1][2] |

| Predicted XlogP | 1.3 | [3] |

Spectroscopic Profile

-

¹H NMR: The proton NMR spectrum is expected to show two distinct doublets in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the two protons on the thiophene ring. A sharp singlet around 3.9 ppm would be characteristic of the methoxy (-OCH₃) protons. A broad singlet, typically downfield (>10 ppm), would correspond to the carboxylic acid proton.

-

¹³C NMR: The carbon NMR would display seven distinct signals. Two signals for the carbonyl carbons of the ester and carboxylic acid would appear in the 160-180 ppm range.[8] Four signals would correspond to the carbons of the thiophene ring, and one signal for the methoxy carbon would be observed around 50-55 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for identifying the key functional groups.

-

A very broad O-H stretching band is expected from approximately 2500 to 3500 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid.[9]

-

Two distinct C=O stretching bands would be visible. The ester carbonyl typically absorbs around 1735 cm⁻¹, while the carboxylic acid carbonyl, influenced by hydrogen bonding and conjugation, would appear at a slightly lower wavenumber, around 1700-1730 cm⁻¹.[8][9]

-

A C-O stretching peak for the carboxylic acid is expected between 1210 and 1320 cm⁻¹.[9]

-

Characteristic C-S stretching modes for the thiophene ring are also expected at lower wavenumbers.[7]

-

-

Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent ion corresponding to the deprotonated molecule [M-H]⁻ at m/z 184.99 or the protonated molecule [M+H]⁺ at m/z 187.00.[3]

Synthesis and Production

The synthesis of this compound typically involves the selective manipulation of a precursor that allows for the differential introduction of the ester and acid functionalities. A common and logical approach is the selective hydrolysis of the corresponding diester, dimethyl thiophene-2,3-dicarboxylate.

The causality behind this choice lies in the slight difference in steric hindrance and electronic environment of the two ester groups. The C2-ester is generally more sterically accessible than the C3-ester. However, controlled, stoichiometric hydrolysis under mild basic conditions can often achieve selective cleavage of one ester group over the other.

// Intermediate nodes Diketone [label="Thiophene-2,3-dicarbonyl chloride"]; Diester [label="Dimethyl thiophene-2,3-dicarboxylate"];

// Workflow Thiophene -> FriedelCrafts [label="Step 1"]; FriedelCrafts -> Diketone [style=dashed]; Diketone -> Diesterification [label="Step 2"]; Diesterification -> Diester [style=dashed]; Diester -> Hydrolysis [label="Step 3"]; Hydrolysis -> FinalProduct [style=dashed]; } } Caption: Figure 1: Plausible Synthetic Workflow for this compound.

Chemical Reactivity and Mechanistic Insights

The utility of this compound stems from the orthogonal reactivity of its two primary functional groups. This allows for selective chemical modifications, making it a valuable scaffold in multistep synthesis.

-

Carboxylic Acid (C3-Position): This group is the primary site for nucleophilic attack after activation. It readily undergoes standard carboxylic acid transformations:

-

Amidation: Formation of amides via coupling with amines using reagents like EDC, DCC, or HATU. This is a cornerstone reaction in drug discovery for creating diverse libraries of compounds.

-

Esterification: Conversion to other esters (e.g., ethyl, benzyl) under acidic conditions (Fischer esterification) or via alkylation of the corresponding carboxylate salt.

-

Reduction: Selective reduction to the corresponding primary alcohol using reagents like borane (BH₃) or LiAlH₄ (though the latter would also reduce the ester).

-

-

Methyl Ester (C2-Position): The ester group is generally less reactive than an activated carboxylic acid.

-

Hydrolysis: It can be hydrolyzed to the di-carboxylic acid under more forcing basic or acidic conditions than those used for selective synthesis.

-

Transesterification: The methyl group can be exchanged with other alcohols under catalytic conditions.

-

Aminolysis: Direct reaction with amines to form amides is possible but typically requires high temperatures or specific catalysts.

-

-

Thiophene Ring: The thiophene ring is electron-rich, but the two electron-withdrawing carbonyl groups significantly deactivate it towards electrophilic aromatic substitution (e.g., nitration, halogenation). Reactions of this type would require harsh conditions and would likely be directed to the C5 position. Conversely, the ring can be susceptible to nucleophilic attack, particularly after metallation with strong bases like Lithium Diisopropylamide (LDA).[10][11]

// Central Molecule Start [label="2-(Methoxycarbonyl)thiophene-\n3-carboxylic acid", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];

// Reactivity Paths Amide [label="Amide Derivative", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ester [label="Alternative Ester", fillcolor="#FBBC05", fontcolor="#202124"]; Alcohol [label="Hydroxymethyl Derivative\n(via reduction)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Diacid [label="Thiophene-2,3-dicarboxylic acid", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges with reaction conditions Start -> Amide [label="Amine, Coupling Agent\n(e.g., EDC, HATU)"]; Start -> Ester [label="R-OH, H⁺"]; Start -> Alcohol [label="BH₃ or other\nselective reducing agent"]; Start -> Diacid [label="Strong Base/Acid,\nHeat (Hydrolysis)"]; } } Caption: Figure 2: Key Reactivity Pathways of the title compound.

Applications in Drug Discovery and Materials Science

The thiophene scaffold is a privileged structure in medicinal chemistry. Derivatives of thiophenecarboxylic acids are integral to a wide range of therapeutic agents.

-

Pharmaceutical Intermediates: The primary application of this compound is as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] Its bifunctional nature allows it to be incorporated into larger molecules, acting as a linker or a core scaffold. Thiophene derivatives have been investigated for a multitude of biological activities, including as anti-inflammatory drugs, cytostatic agents, and kinase inhibitors.[10] For instance, series of 2-acylaminothiophene-3-carboxamides have been identified as potent inhibitors of the FLT3 tyrosine kinase, a target in certain types of leukemia.

-

Bioisosteric Replacement: The thiophene ring is often used as a bioisostere for a benzene ring to modulate pharmacokinetic properties (absorption, distribution, metabolism, excretion) and to explore new intellectual property space.

-

Materials Science: Thiophene-containing molecules are foundational to the development of organic electronics. The ability to create polymers and complex conjugated systems from thiophene building blocks is used in the production of conductive polymers, dyes, and materials for organic light-emitting diodes (OLEDs) and photovoltaics.[1]

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care, following standard safety protocols. While a specific safety data sheet (SDS) for this exact compound is not widely published, data from related thiophenecarboxylic acids provide guidance.

-

General Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry place away from light and incompatible materials.[1]

Experimental Protocol: Synthesis of a Representative Amide Derivative

This protocol describes a general, self-validating procedure for the synthesis of an amide, demonstrating the utility of the carboxylic acid moiety.

Objective: To synthesize N-benzyl-2-(methoxycarbonyl)thiophene-3-carboxamide.

Materials:

-

This compound

-

Benzylamine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous DCM.

-

Reagent Addition: Add HOBt (1.1 eq) and EDC (1.2 eq) to the solution. Stir for 10 minutes at room temperature to pre-activate the carboxylic acid. The formation of the active ester intermediate is a crucial step for efficient coupling.

-

Amine Addition: In a separate vial, dissolve benzylamine (1.1 eq) in a small amount of DCM. Add this solution, followed by DIPEA (1.5 eq), dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-12 hours).

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. This sequence removes unreacted amine, excess coupling agents, and acidic/basic byproducts.

-

Dry the organic layer over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to obtain the pure amide product.

-

Characterization: Confirm the structure and purity of the final product using NMR, IR, and Mass Spectrometry.

References

- Profeta, S. Jr., Ar-Rashid, M. H., & Pennington, W. T. (2010). Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids: Results from DFT and Hartree-Fock theory. Journal of Molecular Graphics & Modelling, 28(6), 540-547. [Link]

- PubChem. (n.d.). 2-(Methoxycarbonyl)thiophene-3-sulfonic acid. National Center for Biotechnology Information.

- MySkinRecipes. (n.d.). This compound.

- Ostapiuk, Y. V., et al. (2021). 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. Molecules, 26(18), 5673. [Link]

- Profeta, S. Jr., et al. (2010). Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids Results from DFT and Hartree-Fock theory.

- PubChemLite. (n.d.). This compound. University of Luxembourg.

- Cenmed Enterprises. (n.d.). This compound (C007B-538879).

- PubChem. (n.d.). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. National Center for Biotechnology Information.

- Xia, G. M., et al. (2010). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o148. [Link]

- Wikipedia. (n.d.). Thiophene-2-carboxylic acid.

- PrepChem.com. (n.d.). Synthesis of 3-chlorothiophene-2-carboxylic acid.

- Chemistry LibreTexts. (2024). 11.4: The Relative Reactivity of Carboxylic Acid Derivatives.

- PubChem. (n.d.). Thiophene-3-carboxylic acid. National Center for Biotechnology Information.

- Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts.

- IOSR Journal of Applied Chemistry. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method.

- Chemistry LibreTexts. (2024). 21.10: Spectroscopy of Carboxylic Acid Derivatives.

- Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids.

Sources

- 1. This compound [myskinrecipes.com]

- 2. 115777-72-5|this compound|BLD Pharm [bldpharm.com]

- 3. PubChemLite - this compound (C7H6O4S) [pubchemlite.lcsb.uni.lu]

- 4. 5-(Methoxycarbonyl)thiophene-2-carboxylic acid | C7H6O4S | CID 818352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-(Methoxycarbonyl)thiophene-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iosrjournals.org [iosrjournals.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. nbinno.com [nbinno.com]

- 11. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]

2-(Methoxycarbonyl)thiophene-3-carboxylic acid CAS number

An In-Depth Technical Guide to 2-(Methoxycarbonyl)thiophene-3-carboxylic Acid

This guide provides a comprehensive technical overview of this compound (CAS No. 115777-72-5), a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, synthesis, key applications, and safe handling protocols, grounding all information in established scientific principles.

Introduction and Core Compound Identity

This compound is a disubstituted thiophene derivative featuring both a carboxylic acid and a methyl ester group at adjacent positions (C3 and C2, respectively). This specific arrangement of functional groups offers unique reactivity and makes it a valuable intermediate in the synthesis of complex molecular architectures, particularly in the realm of medicinal chemistry. Its structural rigidity and the potential for diverse chemical transformations allow it to serve as a scaffold for molecules designed to interact with specific biological targets.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number: 115777-72-5 [1][2][3].

Physicochemical and Handling Properties

Proper characterization and handling are fundamental to the successful application of any chemical reagent. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 115777-72-5 | [1][2][3] |

| Molecular Formula | C₇H₆O₄S | [2] |

| Molecular Weight | 186.19 g/mol | [2] |

| Purity | Typically ≥98% | [2] |

| Synonym | 2,3-Thiophenedicarboxylic acid, 2-methyl ester | [2] |

| Storage Conditions | Keep in a dark place, sealed in dry, 2-8°C | [3] |

Synthesis and Chemical Reactivity

The synthesis of this compound is a critical aspect of its utility. A primary and logical route to this compound is through the selective monoesterification of its parent diacid, thiophene-2,3-dicarboxylic acid.

Synthetic Pathway: Selective Monoesterification

The core challenge in synthesizing this molecule is the differentiation between the two carboxylic acid groups at the C2 and C3 positions of the thiophene ring. While specific literature detailing a high-yield industrial synthesis is proprietary, a common and logical laboratory approach involves the controlled reaction of thiophene-2,3-dicarboxylic acid with methanol under acidic catalysis. The slight difference in steric hindrance and electronic environment between the two positions can be exploited to favor the formation of the 2-methoxycarbonyl isomer.

The workflow for this synthesis is outlined below.

Caption: Synthetic workflow for this compound.

Causality Behind Experimental Choices:

-

Methanol as Reagent and Solvent: Using methanol as the solvent ensures a high concentration of the esterifying agent, driving the reaction equilibrium towards the product according to Le Châtelier's principle.

-

Acid Catalysis: A strong acid catalyst, such as sulfuric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby activating the carbonyl carbon towards nucleophilic attack by methanol.

-

Controlled Temperature: The reaction temperature must be carefully controlled. Excessive heat can lead to the formation of the diester byproduct and potential degradation. The goal is to provide enough energy to overcome the activation barrier for the first esterification without readily initiating the second.

Key Reactivity: A Precursor for Heterocyclic Scaffolds

The true value of a building block lies in its subsequent reactivity. The thiophene core is a versatile scaffold, and its derivatives are instrumental in constructing more complex heterocyclic systems. A prime example is the conversion of the related 3-amino-2-(methoxycarbonyl)thiophene into a diazonium salt, which is a highly reactive intermediate for forming new carbon-carbon bonds.[4]

This protocol, adapted from established literature, demonstrates a key transformation that highlights the synthetic potential of this compound class.[4] It describes the in situ formation of 2-(methoxycarbonyl)thiophene-3-diazonium chloride, a powerful intermediate for C-C bond formation.[4]

-

Preparation: Add 3-amino-2-(methoxycarbonyl)thiophene (1.0 equivalent) to 37% aqueous hydrochloric acid (2.1 equivalents).

-

Cooling: Cool the resulting mixture to a temperature range of -5 to 0 °C using an ice-salt bath. This is critical as diazonium salts are thermally unstable.

-

Diazotization: Add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.0 equivalent) dropwise to the thiophene solution, maintaining the temperature below 0 °C. Vigorous stirring is necessary.

-

In Situ Reaction: The resulting diazonium salt solution is not isolated but is used immediately (in situ) in subsequent reactions, such as Meerwein arylation, to form new C-C bonds with various activated olefins.[4]

This self-validating protocol underscores the importance of precise temperature control. The transient nature of the diazonium intermediate necessitates its immediate use, a common and critical practice in synthetic organic chemistry.

Applications in Drug Discovery and Development

Thiophene-based scaffolds are prevalent in modern pharmacology. The unique stereoelectronic properties of the thiophene ring make it a valuable bioisostere for the benzene ring, often improving pharmacokinetic properties. This compound and its derivatives are particularly significant as precursors for potent enzyme inhibitors.

Core Scaffold for VEGFR-2 Inhibitors

A major application of this chemical family is in the development of inhibitors for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a tyrosine kinase receptor that plays a central role in angiogenesis—the formation of new blood vessels.[5] Dysregulation of this pathway is a hallmark of many cancers, making VEGFR-2 a prime target for anti-cancer drug development.[5][6]

The thiophene-3-carboxamide moiety, which can be readily synthesized from this compound via amidation, is a key pharmacophore in a number of potent VEGFR-2 inhibitors.[5] These compounds typically function by competing with ATP for the kinase binding site, thereby inhibiting the downstream signaling cascade that leads to cell proliferation and migration.

Caption: Role of thiophene derivatives in VEGFR-2 signaling inhibition.

Studies have reported the synthesis of novel thiophene-3-carboxamide derivatives that exhibit significant anti-proliferative activity against various cancer cell lines and potent VEGFR-2 inhibitory activity, with IC₅₀ values in the nanomolar range.[5] These findings confirm that the thiophene-3-carboxamide scaffold is a promising lead for the development of new anti-angiogenic agents.[5]

Safety and Handling

While a specific, comprehensive Safety Data Sheet (SDS) for CAS 115777-72-5 is not widely published, data from closely related thiophene carboxylic acids provide a strong basis for safe handling procedures.[7]

-

Hazard Classification (Anticipated): Based on analogs like thiophene-2-carboxylic acid, this compound should be treated as harmful if swallowed or in contact with skin. It is expected to cause skin irritation and serious eye irritation.[7]

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Skin and Body Protection: Wear a laboratory coat.

-

-

Handling:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Avoid contact with skin and eyes.

-

-

First Aid:

-

If on Skin: Wash with plenty of soap and water.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[7]

-

Conclusion

This compound is more than a simple chemical; it is a strategically designed intermediate that provides a robust and versatile platform for synthetic innovation. Its utility is most pronounced in the field of medicinal chemistry, where it serves as a foundational element for constructing potent kinase inhibitors, particularly those targeting the VEGFR-2 pathway critical in oncology. The insights provided in this guide—from its logical synthesis to its application in targeted drug discovery—should empower researchers to leverage this valuable building block to its full potential in their scientific endeavors.

References

- CyclicPharma. This compound | CAS No. 115777-72-5. URL

- Chemexpress. CAS 115777-72-5|this compound. URL

- National Institutes of Health (NIH). 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. URL

- BLD Pharm. 115777-72-5|this compound. URL

- Fisher Scientific. SAFETY DATA SHEET - Thiophene-2-carboxylic acid. URL

- TCI Chemicals. SAFETY DATA SHEET - Methyl 3-(Chlorosulfonyl)

- Cenmed Enterprises. This compound (C007B-538879). URL

- PubMed. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. URL

- MDPI. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

- PubMed Central, NIH.

- ResearchGate. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties | Request PDF. URL

- PubMed Central, NIH.

Sources

- 1. bjoka-vip.com [bjoka-vip.com]

- 2. cyclicpharma.com [cyclicpharma.com]

- 3. 115777-72-5|this compound|BLD Pharm [bldpharm.com]

- 4. 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

Introduction: The Significance of Precise Structural Characterization

An In-Depth Technical Guide to the Structure Elucidation of 2-(Methoxycarbonyl)thiophene-3-carboxylic acid

In the landscape of modern drug discovery and materials science, the precise structural elucidation of heterocyclic compounds is paramount. This compound, a disubstituted thiophene derivative, serves as a valuable scaffold and intermediate in the synthesis of pharmacologically active agents and advanced materials.[1][2] The specific arrangement of its functional groups—a carboxylic acid at the 3-position and a methyl ester at the 2-position—governs its chemical reactivity, stereochemistry, and potential for intermolecular interactions. An unambiguous determination of this structure is not merely an academic exercise; it is a critical prerequisite for rational drug design, ensuring target specificity, and for engineering materials with desired electronic or photophysical properties.

This guide provides a comprehensive, multi-technique approach to the structural verification of this compound. Moving beyond a simple recitation of data, we will explore the causal reasoning behind the application of each analytical technique, interpret the resulting data with field-proven insights, and integrate the findings into a cohesive and definitive structural assignment.

Core Analytical Techniques: A Symphony of Spectroscopic and Spectrometric Methods

The elucidation of a molecular structure is akin to solving a complex puzzle. No single technique provides all the answers. Instead, we rely on the synergy of multiple analytical methods, each offering a unique piece of structural information. The primary tools in our arsenal for characterizing this compound are Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and, when feasible, single-crystal X-ray Diffraction.

Mass Spectrometry (MS): Ascertaining the Molecular Formula and Fragmentation

Mass spectrometry is the foundational technique for determining the molecular weight of a compound, thereby providing its elemental formula.[3] For this compound (C₇H₆O₄S), high-resolution mass spectrometry (HRMS) is employed to distinguish its exact mass from other potential isobaric compounds.

Expected Data: The monoisotopic mass of C₇H₆O₄S is calculated to be 185.9987 g/mol .[4]

Data Presentation: Predicted Mass Spectrometry Data

| Ion | Adduct Type | Predicted m/z | Notes |

| [M+H]⁺ | Protonated | 187.00595 | Commonly observed in Electrospray Ionization (ESI) positive mode. |

| [M+Na]⁺ | Sodiated | 208.98789 | Often seen as an adduct in ESI positive mode. |

| [M-H]⁻ | Deprotonated | 184.99139 | Expected in ESI negative mode, due to the acidic carboxylic proton. |

| [M]⁺˙ | Radical Cation | 185.99812 | Molecular ion peak expected in Electron Impact (EI) ionization. |

Data sourced from PubChem predictions.[4]

Causality in Fragmentation: The fragmentation pattern provides a roadmap of the molecule's structure. In EI-MS, the initial molecular ion is high in energy and fragments in predictable ways. For carboxylic acid derivatives, a common fragmentation is the α-cleavage of the bond between the carbonyl carbon and the adjacent group to form a stable acylium ion.[5][6]

Key Predicted Fragmentations:

-

Loss of -OCH₃: Cleavage of the ester methoxy group would result in an acylium ion at m/z 155.

-

Loss of -COOH: Cleavage of the carboxylic acid group would lead to a fragment at m/z 141.

-

McLafferty Rearrangement: While less common for this specific structure, it is a fragmentation pathway to consider for carbonyl compounds with adjacent alkyl chains.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrument Calibration: Calibrate the mass spectrometer (e.g., a TOF or Orbitrap analyzer) using a known standard to ensure high mass accuracy.

-

Ionization: Utilize Electrospray Ionization (ESI) for its soft ionization properties, which typically preserves the molecular ion. Both positive and negative ion modes should be run.

-

Data Acquisition: Infuse the sample solution into the ion source at a flow rate of 5-10 µL/min. Acquire data over a mass range of m/z 50-500.

-

Data Analysis: Determine the exact mass of the parent ion and compare it to the theoretical mass of C₇H₆O₄S. A mass error of <5 ppm is considered confirmation of the elemental composition. Analyze the fragmentation pattern to corroborate the proposed structure.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an indispensable, rapid technique for identifying the functional groups present in a molecule.[7] The absorption of infrared radiation excites molecular vibrations (stretching, bending), and the frequencies of these absorptions are characteristic of specific bonds.

Causality in IR Absorption: The structure of this compound contains several IR-active functional groups. The most prominent features will be from the carboxylic acid O-H bond and the two distinct carbonyl (C=O) bonds of the acid and the ester. The carboxylic acid O-H stretch is particularly diagnostic due to its significant broadening from strong intermolecular hydrogen bonding, which forms a dimeric structure in the solid or liquid state.[8]

Data Presentation: Characteristic Infrared Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Characteristics |

| Carboxylic Acid O-H | Stretch | 2500-3300 | Very broad and strong, a hallmark of a carboxylic acid dimer.[7] |

| Thiophene C-H | Stretch | ~3100 | Weak to medium, typical for aromatic C-H bonds. |

| Ester C-H (methyl) | Stretch | 2950-2990 | Medium intensity. |

| Carboxylic Acid C=O | Stretch | 1700-1725 | Strong and sharp, position influenced by hydrogen bonding.[7] |

| Ester C=O | Stretch | 1720-1740 | Strong and sharp.[9] |

| Thiophene Ring C=C | Stretch | 1350-1530 | Multiple medium-intensity bands.[10] |

| C-O | Stretch | 1210-1320 (acid), 1150-1250 (ester) | Strong absorptions.[8] |

| O-H | Bend (Out-of-plane) | 900-960 | Broad, medium intensity.[8] |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond or germanium) to subtract atmospheric H₂O and CO₂ absorptions.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Collection: Co-add a minimum of 16 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform an automatic baseline correction and peak picking. Compare the observed absorption bands with established correlation tables to confirm the presence of the expected functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular skeleton.

Causality in ¹H NMR: The chemical shift (δ) of a proton is determined by its local electronic environment. The integration of a signal corresponds to the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of neighboring protons, as dictated by the n+1 rule.

Data Presentation: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | 1H | Highly deshielded due to acidity and hydrogen bonding; often appears as a broad signal.[11] |

| Thiophene H-5 | 7.5 - 7.8 | Doublet | 1H | Deshielded by the adjacent sulfur and carbonyl group. Split by H-4. |

| Thiophene H-4 | 7.1 - 7.4 | Doublet | 1H | Coupled to H-5. |

| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet | 3H | Protons on a carbon adjacent to an oxygen atom. |

Note: The coupling constant (J-value) between H-4 and H-5 in a 2,3-disubstituted thiophene is typically in the range of 5-6 Hz.

Causality in ¹³C NMR: Each unique carbon atom in the molecule will produce a distinct signal in the ¹³C NMR spectrum. The chemical shift is indicative of the carbon's hybridization and the electronegativity of attached atoms.

Data Presentation: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carboxylic Acid C=O | 165 - 175 | Carbonyl carbon of a carboxylic acid.[11] |

| Ester C=O | 160 - 170 | Carbonyl carbon of an ester. |

| Thiophene C-2 | 140 - 145 | Attached to the ester group and sulfur. |

| Thiophene C-3 | 130 - 135 | Attached to the carboxylic acid group. |

| Thiophene C-4 / C-5 | 125 - 135 | Aromatic carbons of the thiophene ring. |

| Methoxy (-OCH₃) | 50 - 55 | sp³ hybridized carbon attached to an oxygen. |

Experimental Protocol: NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 45° or 90° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to ensure all signals appear as singlets. A longer acquisition time is required due to the low natural abundance of ¹³C.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the spectrum using the TMS signal. Integrate the ¹H signals and analyze the chemical shifts and coupling patterns to assign the structure.

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

While spectroscopic methods provide evidence of connectivity, X-ray crystallography provides definitive, unambiguous proof of the three-dimensional arrangement of atoms in the solid state.[12][13] It reveals precise bond lengths, bond angles, and intermolecular interactions, such as the hydrogen-bonding patterns of the carboxylic acid dimers.[14][15]

Workflow Diagram: X-ray Crystallography

Caption: General workflow for small molecule X-ray crystallography.

Experimental Protocol: A Generalized Approach

-

Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent system.

-

Data Collection: A selected crystal is mounted and cooled to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam, and the resulting diffraction patterns are collected as the crystal is rotated.[12]

-

Structure Solution and Refinement: The diffraction data is processed to determine the positions of the atoms within the crystal lattice. This initial model is then refined iteratively to achieve the best possible fit between the calculated and observed diffraction data.[12]

-

Validation: The final structure is validated to ensure it is chemically and crystallographically sound.

Integrated Analysis: A Holistic Approach to Structure Confirmation

The true power of this multi-technique approach lies in the integration of all data points. Each experiment serves to validate the others, building an irrefutable case for the proposed structure.

Workflow Diagram: Integrated Structure Elucidation

Caption: Integrated workflow combining multiple analytical techniques.

The process begins with MS to confirm the molecular formula. IR spectroscopy then provides rapid confirmation of the key functional groups. NMR spectroscopy follows, delivering the detailed atomic connectivity and confirming the substitution pattern on the thiophene ring. Finally, if an appropriate crystal can be obtained, X-ray crystallography provides the ultimate confirmation of the three-dimensional structure. This layered, self-validating system ensures the highest degree of confidence in the final structural assignment.

References

- BenchChem.

- ResearchGate.

- ResearchGate.

- National Center for Biotechnology Information. 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems.

- PubChem. 2-(Methoxycarbonyl)thiophene-3-sulfonic acid.

- ResearchGate.

- Cenmed Enterprises. This compound.

- PubChemLite. This compound.

- BLD Pharm. This compound.

- PrepChem.com. Synthesis of 3-chlorothiophene-2-carboxylic acid.

- SIELC Technologies. 2-Thiophenecarboxylic acid.

- MDPI.

- MDPI. Design and Structural Characterization of Ferrocenyl Bithiophene Thioketone-Based Iron Complexes.

- MySkinRecipes. This compound.

- PubChem. 5-(Methoxycarbonyl)thiophene-2-carboxylic acid.

- RSC Publishing. Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids.

- Taylor & Francis Online.

- Semantic Scholar.

- Chemistry LibreTexts. 12.

- Chemistry LibreTexts. 8.

- IOSR Journal of Applied Chemistry. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method.

- PubChem. Thiophene-3-carboxylic acid.

- Royal Society of Chemistry.

- ResearchGate. Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry.

- Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- National Center for Biotechnology Information. 5-(Methoxycarbonyl)thiophene-2-carboxylic acid.

- MedchemExpress.com. Thiophene-3-carboxylic acid.

- Chemistry LibreTexts. 21.

- Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids.

- Echemi. IR Spectra for Carboxylic Acid | Detailed Guide.

- ARKAT USA, Inc. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5].

- ResearchGate. FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide.

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound [myskinrecipes.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. PubChemLite - this compound (C7H6O4S) [pubchemlite.lcsb.uni.lu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. echemi.com [echemi.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. iosrjournals.org [iosrjournals.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. 5-(Methoxycarbonyl)thiophene-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(Methoxycarbonyl)thiophene-3-carboxylic acid: A Versatile Heterocyclic Building Block

This guide provides a comprehensive overview of 2-(methoxycarbonyl)thiophene-3-carboxylic acid, a key heterocyclic intermediate for researchers, medicinal chemists, and professionals in drug development. We will delve into its nomenclature, physicochemical properties, synthesis, and applications, grounding the discussion in established chemical principles and citing authoritative sources.

Nomenclature and Chemical Identity

The precise and unambiguous naming of a chemical entity is fundamental for scientific communication. The compound in focus is systematically identified according to IUPAC nomenclature, alongside common synonyms used in the literature and chemical databases.

IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound [1][2]. This name clearly indicates a thiophene ring as the parent structure, with a methoxycarbonyl group (-COOCH₃) at position 2 and a carboxylic acid group (-COOH) at position 3.

Synonyms

In scientific literature and commercial catalogs, this compound may also be referred to as:

-

Methyl 3-carboxythiophene-2-carboxylate

-

Thiophene-2,3-dicarboxylic acid 2-methyl ester

-

3-Carboxy-2-thiophenecarboxylic acid methyl ester

Chemical Structure and Identifiers

The chemical structure and key identifiers are summarized in the table below, providing a quick reference for database searches and computational modeling.

| Identifier | Value |

| Molecular Formula | C₇H₆O₄S |

| Molecular Weight | 186.19 g/mol |

| Canonical SMILES | COC(=O)C1=C(C=CS1)C(=O)O |

| InChIKey | XLKOQFSMGITOGW-UHFFFAOYSA-N |

| CAS Number | Information not readily available |

Physicochemical and Spectroscopic Properties

Understanding the physical and spectral properties of this compound is crucial for its handling, purification, and characterization. While extensive experimental data for this specific molecule is not widely published, we can infer its properties based on closely related analogs and computational predictions.

Predicted Physicochemical Properties

The following table summarizes key physicochemical properties predicted by computational models, which are valuable for anticipating its behavior in various experimental conditions.

| Property | Predicted Value |

| Melting Point | Not available (solid at room temp.) |

| Boiling Point | Not available |

| XLogP3 | 1.3 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

Spectroscopic Data

Detailed experimental spectra for this compound are not readily found in the public domain. However, based on the spectroscopic data of closely related compounds such as thiophene-2-carboxylic acid and its methyl ester, the following characteristic spectral features are expected[][4]:

¹H NMR Spectroscopy:

-

Thiophene protons: Two doublets in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the protons at positions 4 and 5 of the thiophene ring. The coupling constant (J) would be characteristic of ortho-coupling in a thiophene ring.

-

Methyl protons: A singlet around δ 3.8-4.0 ppm, corresponding to the three protons of the methoxycarbonyl group.

-

Carboxylic acid proton: A broad singlet at a downfield chemical shift (typically δ 10-13 ppm), which is often exchangeable with D₂O.

¹³C NMR Spectroscopy:

-

Carbonyl carbons: Two distinct signals in the downfield region (δ 160-175 ppm) for the carboxylic acid and the ester carbonyl carbons.

-

Thiophene carbons: Four signals in the aromatic region (δ 120-145 ppm) corresponding to the carbons of the thiophene ring.

-

Methyl carbon: A signal around δ 50-55 ppm for the methoxycarbonyl group.

Infrared (IR) Spectroscopy:

-

O-H stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the hydrogen-bonded carboxylic acid.

-

C=O stretch: Two distinct carbonyl stretching bands. The ester carbonyl will likely appear around 1720-1740 cm⁻¹, while the carboxylic acid carbonyl will be in the 1680-1710 cm⁻¹ region.

-

C-O stretch: Bands in the 1200-1300 cm⁻¹ region corresponding to the C-O stretching of the ester and carboxylic acid.

-

Thiophene ring vibrations: Characteristic absorptions for the thiophene ring will also be present.

Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes. The most logical and commonly employed method involves the selective monohydrolysis of the corresponding dimethyl thiophene-2,3-dicarboxylate. This approach is favored due to the differential reactivity of the two ester groups, which can be exploited under controlled reaction conditions.

Synthetic Strategy: Selective Monohydrolysis

The core of this synthetic approach is the selective saponification of one of the two methyl ester groups of dimethyl thiophene-2,3-dicarboxylate. The ester at the 2-position is generally more sterically hindered by the adjacent sulfur atom and the ester at the 3-position, making the ester at the 3-position more susceptible to nucleophilic attack by a hydroxide ion. However, electronic effects can also play a role, and the precise conditions are key to achieving selectivity.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is based on established procedures for the selective hydrolysis of diesters on aromatic systems[5].

Materials:

-

Dimethyl thiophene-2,3-dicarboxylate

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Deionized water

-

Hydrochloric acid (HCl), 1M

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve dimethyl thiophene-2,3-dicarboxylate (1 equivalent) in a mixture of methanol and water (e.g., a 3:1 v/v ratio).

-

Saponification: Cool the solution to 0 °C in an ice bath. Slowly add a solution of sodium hydroxide (1.0 equivalent) in water dropwise over 30 minutes. The use of a single equivalent of base is critical for achieving monohydrolysis.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) to observe the disappearance of the starting diester and the appearance of a more polar product spot.

-

Work-up: Once the reaction is complete, remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water.

-

Extraction: Wash the aqueous solution with ethyl acetate to remove any unreacted starting material.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of 1M hydrochloric acid. A precipitate of the desired product should form.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield pure this compound.

Mechanistic Insights

The selectivity of this reaction hinges on the subtle differences in the electronic and steric environment of the two ester groups. The ester at the 3-position is generally considered less sterically hindered. The reaction proceeds via a classic nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the electrophilic carbonyl carbon of one of the ester groups. The resulting tetrahedral intermediate then collapses, eliminating a methoxide ion to form the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product.

Applications in Research and Drug Development

Thiophene-containing molecules are a cornerstone of medicinal chemistry, appearing in a wide array of approved drugs[5]. The thiophene ring is often used as a bioisostere for a benzene ring, offering similar steric properties but with different electronic characteristics that can modulate a molecule's pharmacokinetic and pharmacodynamic profile.

As a Versatile Building Block

This compound is a bifunctional molecule, possessing two distinct reactive handles. This makes it an invaluable building block in the synthesis of more complex molecules.

-

The carboxylic acid group can be readily converted into amides, esters, or acid chlorides, allowing for the introduction of diverse substituents.

-

The methyl ester can be hydrolyzed to the dicarboxylic acid or reduced to an alcohol, providing further opportunities for chemical modification.

Caption: Applications of this compound.

Role in Medicinal Chemistry

Thiophene derivatives have demonstrated a broad range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[6][7]. The specific substitution pattern of this compound allows for the synthesis of rigid scaffolds that can be tailored to interact with specific biological targets. The ability to introduce substituents at both the 2 and 3 positions provides a powerful tool for structure-activity relationship (SAR) studies, enabling the optimization of lead compounds in drug discovery programs.

Conclusion

This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its bifunctional nature allows for the creation of a diverse range of derivatives, making it a key intermediate in the development of novel pharmaceuticals and functional materials. A thorough understanding of its synthesis, properties, and reactivity is essential for any researcher working with this important class of heterocyclic compounds.

References

- 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems.

- Thiophene-2,3-dicarboxylic acid | C6H4O4S | CID 255852 - PubChem.

- Thiophene-2,5-dicarboxylic acid monomethyl ester, 97% | 50340-79-9. J&K Scientific. [Link]

- 2-(Methoxycarbonyl)thiophene-3-sulfonic acid | C6H6O5S2 | CID 21431579 - PubChem.

- This compound - PubChemLite. PubChem. [Link]

- New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing c

- 5-(Methoxycarbonyl)thiophene-2-carboxylic acid.

- Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal. [Link]

- This compound (C007B-538879). Cenmed Enterprises. [Link]

- Thiophene-Based Compounds with Potential Anti-Inflammatory Activity.

- Thiophene-2-carboxylic acid ethyl ester - NIST WebBook. National Institute of Standards and Technology. [Link]

- Nomenclature of Organic Chemistry.

- Spectroscopy of Carboxylic Acid Deriv

- The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

- 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytost

- Optimized Synthesis and Simple Purification of 2,5-Diamino-thiophene-3,4-dicarboxylic Acid Diethyl Ester. Taylor & Francis Online. [Link]

- 5-(Methoxycarbonyl)thiophene-2-carboxylic acid | C7H6O4S | CID 818352 - PubChem.

Sources

- 1. 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C7H6O4S) [pubchemlite.lcsb.uni.lu]

- 4. iosrjournals.org [iosrjournals.org]

- 5. 5-(Methoxycarbonyl)thiophene-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Thiophene Core in Modern Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of Thiophene Carboxylic Acid Derivatives

The landscape of drug discovery is perpetually in search of "privileged structures"—molecular scaffolds that are capable of binding to multiple biological targets, thereby serving as a versatile foundation for developing novel therapeutics. Among these, the thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, has firmly established itself as a cornerstone of medicinal chemistry.[1][2] Its unique physicochemical properties, including its aromaticity and ability to engage in various molecular interactions, make it a bioisosteric replacement for the benzene ring in many pharmacologically active agents.[3] When functionalized with a carboxylic acid group, the resulting thiophene carboxylic acid derivatives unlock a vast and diverse range of biological activities, positioning them as critical leads in the development of next-generation drugs.[4][5]

This guide offers a comprehensive exploration of the multifaceted biological activities of thiophene carboxylic acid derivatives. Moving beyond a simple catalog of effects, we will delve into the underlying mechanisms of action, present key structure-activity relationship (SAR) insights, and provide validated experimental protocols for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable chemical scaffold.

Antimicrobial Activity: A Scaffold for Combating Drug Resistance

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. Thiophene carboxylic acid derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal properties.[6][7] Their efficacy spans a wide range of microorganisms, including clinically relevant Gram-positive and Gram-negative bacteria and fungal species.[8][9]

The mechanism of action for these derivatives is often multifaceted. Some compounds function by inhibiting essential bacterial enzymes, such as the extended-spectrum β-lactamases (ESBLs) that confer resistance to common antibiotics.[10] Others are believed to disrupt microbial cell membrane integrity or interfere with other vital cellular processes. The structural versatility of the thiophene core allows for fine-tuning of its antimicrobial spectrum and potency. For instance, the introduction of specific substituents, such as halogens, on linked phenyl rings has been shown to enhance activity against strains like Staphylococcus aureus.[6][8]

Data Summary: Antimicrobial Potency

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative thiophene derivatives against various microbial strains, illustrating their potential as antimicrobial agents.

| Compound Class | Derivative Example | Target Microorganism | MIC (µg/mL) | Reference |

| Thiourea Derivative | N-(2,6-dichlorophenyl)-N'-(2-thienyl)-thiourea | S. aureus | 32 | [6][8] |

| Thiourea Derivative | N-(2,6-dichlorophenyl)-N'-(2-thienyl)-thiourea | Candida spp. | 32-256 | [8] |

| Carboxamide Derivative | N-(4-methylpyridin-2-yl)thiophene-2-carboxamide (4a) | ESBL E. coli | 6.25 | [10] |

| Carboxamide Derivative | N-(4-methylpyridin-2-yl)thiophene-2-carboxamide (4c) | ESBL E. coli | 12.5 | [10] |

| Thiophene-Thiazole | 2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate (4F) | XDR Salmonella Typhi | 3.125 |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound, a key measure of its antimicrobial potency.

-

Preparation of Inoculum: A pure culture of the target microorganism is grown in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria) to a logarithmic phase. The culture is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using the broth medium. This creates a gradient of concentrations.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. Positive (microbes in broth, no compound) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: After incubation, the plate is visually inspected or read with a plate reader. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]

Workflow for Antimicrobial Screening

The following diagram illustrates a typical workflow for screening and validating novel antimicrobial compounds.

Caption: Intrinsic apoptosis pathway targeted by anticancer agents.

Anti-inflammatory Activity: Modulating the Arachidonic Acid Cascade

Chronic inflammatory diseases are a major cause of morbidity, and non-steroidal anti-inflammatory drugs (NSAIDs) are among the most prescribed treatments. [11][12]Thiophene-based compounds are well-represented in this therapeutic class, with drugs like Tiaprofenic acid and Tinoridine used clinically for their anti-inflammatory properties. [13]Thiophene carboxylic acid derivatives are particularly effective as they often target key enzymes in the inflammatory cascade: cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). [11][14] By inhibiting COX enzymes, these compounds block the conversion of arachidonic acid into prostaglandins, which are potent mediators of pain, fever, and inflammation. [3]Inhibition of LOX enzymes similarly prevents the production of leukotrienes, which are involved in various inflammatory and allergic responses. Structure-activity relationship studies have revealed that the presence of the carboxylic acid moiety is often crucial for binding to the active site of these enzymes. [11][12]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a classic in-vivo model for evaluating the acute anti-inflammatory activity of novel compounds.

-

Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to laboratory conditions for at least one week.

-

Compound Administration: Animals are divided into groups. The control group receives a vehicle (e.g., saline or a suspension agent). The standard group receives a known NSAID (e.g., Ibuprofen). Test groups receive different doses of the thiophene derivative, typically administered orally or intraperitoneally.

-

Inflammation Induction: One hour after compound administration, a sub-plantar injection of 0.1 mL of 1% carrageenan solution is made into the right hind paw of each animal to induce localized inflammation and edema.

-

Paw Volume Measurement: The volume of the injected paw is measured immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Calculation of Inhibition: The percentage inhibition of edema for each group is calculated relative to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group. [15]

Arachidonic Acid Cascade

The diagram below shows the enzymatic pathways for the production of pro-inflammatory mediators from arachidonic acid and the points of inhibition by thiophene derivatives.

Caption: Inhibition points in the arachidonic acid cascade.

Anticonvulsant and Neurological Applications

The thiophene scaffold is present in several drugs approved for neurological disorders, including the anticonvulsant Tiagabine and the antipsychotic Olanzapine. [1]This highlights the potential of thiophene carboxylic acid derivatives to modulate central nervous system (CNS) targets. Research in this area focuses on designing compounds that can cross the blood-brain barrier and interact with key neuronal targets like voltage-gated sodium and calcium channels or neurotransmitter transporters. [16] By modulating the activity of these channels, these derivatives can reduce neuronal hyperexcitability, which is a hallmark of epileptic seizures. Preclinical evaluation in standard animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, is crucial for identifying candidates with a broad spectrum of anticonvulsant activity and a favorable safety profile (i.e., minimal motor impairment). [16][17]

Data Summary: Anticonvulsant Efficacy (ED₅₀)

This table summarizes the median effective dose (ED₅₀) of a lead compound in preclinical seizure models, indicating its potency.

| Compound | Seizure Model | ED₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) | Reference |

| Compound 33 | MES | 27.4 | > 7.3 | [17] |

| Compound 33 | 6 Hz (32 mA) | 30.8 | > 6.5 | [17] |

| Compound 4 | MES | 62.14 | N/A | [16] |

| Compound 4 | 6 Hz | 75.59 | N/A | [16] |

Experimental Protocol: Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to screen for compounds effective against generalized tonic-clonic seizures.

-

Animal Preparation: Mice or rats are used for the assay. The test compound is administered (e.g., intraperitoneally) at various doses to different groups of animals.

-

Electrode Application: At the time of peak drug effect (e.g., 30-60 minutes post-injection), corneal electrodes are applied to the animal.

-

Electrical Stimulation: A brief electrical stimulus (e.g., 50-60 Hz for 0.2 seconds) of suprathreshold intensity is delivered.

-

Seizure Observation: In unprotected (control) animals, this stimulus induces a characteristic tonic seizure, marked by the extension of the hind limbs.

-

Endpoint Measurement: The test compound is considered protective if it prevents the tonic hindlimb extension phase of the seizure.

-

ED₅₀ Determination: The dose that protects 50% of the animals from the seizure endpoint (ED₅₀) is calculated using probit analysis. A rotarod test is often performed concurrently to assess motor impairment (TD₅₀). [17]

Structure-Activity Relationship (SAR) Logic

The development of potent and selective thiophene derivatives relies heavily on understanding the structure-activity relationship (SAR). This involves systematically modifying the core structure and observing the resulting changes in biological activity.

Caption: Conceptual flow of Structure-Activity Relationship (SAR) studies.

Conclusion and Future Directions

Thiophene carboxylic acid and its derivatives represent a profoundly versatile and "privileged" scaffold in medicinal chemistry. [1][2][18]Their demonstrated efficacy across a remarkable spectrum of biological activities—including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties—cements their status as a critical area for ongoing research and development. The chemical tractability of the thiophene ring allows for extensive structural modifications, enabling medicinal chemists to precisely tune potency, selectivity, and pharmacokinetic profiles to meet specific therapeutic goals.

The future of this field is bright, with several exciting avenues for exploration. The development of derivatives with novel mechanisms of action is paramount, particularly for overcoming drug resistance in infectious diseases and oncology. Furthermore, integrating these potent scaffolds into advanced drug delivery systems, such as targeted nanoparticles, holds the promise of enhancing efficacy while minimizing off-target toxicity. [19]As our understanding of disease biology deepens, the rational design of next-generation thiophene-based therapeutics will undoubtedly lead to significant breakthroughs in treating some of the most challenging human diseases.

References

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. [Link]

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Semantic Scholar. [Link]

- Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]

- Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation.

- NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES. Semantic Scholar. [Link]

- The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies. [Link]

- Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. MDPI. [Link]

- Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evalu

- NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia Journal. [Link]

- Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides.

- Synthesis, Characterization of thiophene derivatives and its biological applications. World Journal of Advanced Research and Reviews. [Link]

- Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives.

- Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. PubMed. [Link]

- Chapter 11: Synthesis, Properties, and Biological Applic

- Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers.

- Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives.

- Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK p

- The Role of Thiophene-3-carboxylic Acid in Novel Cancer Therapies. BLKChemical. [Link]

- Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram neg

- Thiophene-Based Compounds with Potential Anti-Inflamm

- Thiophene-Based Compounds with Potential Anti-Inflammatory Activity.

- Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PubMed Central. [Link]

- Discovery of New 3-(Benzo[b]Thiophen-2-yl)

- Thiophene-Based Compounds with Potential Anti-Inflamm

- Biological Diversity of Thiophene: A Review.

- Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide deriv

- Synthesis and Biological Screening of Thiophene Derivatives.

- Anticonvulsant activity and minimal motor impairment of the synthesized compounds.

- Biological Activities of Thiophenes. MDPI. [Link]

- Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors.

- Biological Diversity of Thiophene: A Review. Journal of Advanced Scientific Research. [Link]

- Thiophene-Based Compounds with Potential Anti-Inflamm

- Novel thiophene derivatives as Anti-inflammatory agents. Journal of Pharmaceutical Science and Bioscientific Research. [Link]

- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. [Link]

- Thiophene-Based Compounds. MDPI. [Link]

- Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors.

- Classification structure-activity relationship (CSAR) studies for prediction of genotoxicity of thiophene derivatives.

- Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. PubMed Central. [Link]

- DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Deriv

- Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. Taylor & Francis Online. [Link]

- Synthesis and Pharmacological Study of Thiophene Deriv

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. sciensage.info [sciensage.info]

- 4. cognizancejournal.com [cognizancejournal.com]

- 5. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. farmaciajournal.com [farmaciajournal.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131 [mdpi.com]

- 11. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jpsbr.org [jpsbr.org]

- 16. Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 2-(Methoxycarbonyl)thiophene-3-carboxylic Acid: A Technical Guide for Researchers

Foreword: Unveiling the Potential of a Versatile Thiophene Building Block

In the landscape of modern drug discovery and materials science, the strategic selection of molecular scaffolds is paramount to the successful development of novel functional molecules. Among the privileged heterocyclic systems, thiophene and its derivatives have consistently demonstrated significant therapeutic and electronic potential.[1] This guide delves into the technical applications of a particularly valuable, yet underexplored, building block: 2-(Methoxycarbonyl)thiophene-3-carboxylic acid . This molecule, characterized by its vicinal ester and carboxylic acid functionalities on a thiophene core, offers a unique combination of reactivity and structural pre-organization, making it a powerful tool for the synthesis of complex chemical entities. We will explore its pivotal role in the construction of bioactive fused heterocycles and its prospective applications in the realm of organic materials, providing a scientifically grounded perspective for researchers at the forefront of innovation.

Core Molecular Attributes and Synthetic Accessibility

This compound possesses a distinct substitution pattern that dictates its synthetic utility. The presence of two different carbonyl functionalities allows for selective chemical transformations. The carboxylic acid group can readily participate in amide bond formation, esterification, or can be a handle for cyclization reactions, while the methyl ester provides a more stable group that can be hydrolyzed under specific conditions if further functionalization is required.

While a detailed, publicly available protocol for the direct synthesis of this compound is not extensively documented in readily accessible literature, its synthesis can be logically inferred from established thiophene chemistry. A plausible and efficient route would involve the Gewald reaction, a powerful multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes.[2] Subsequent diazotization of the amino group, followed by hydrolysis, would yield the corresponding carboxylic acid.

Applications in Medicinal Chemistry: A Gateway to Bioactive Scaffolds

The primary and most compelling application of this compound lies in its use as a precursor for the synthesis of fused heterocyclic systems, many of which are scaffolds for potent and selective therapeutic agents.

Synthesis of Thieno[2,3-d]pyrimidines: A Privileged Scaffold for Kinase Inhibitors

Thieno[2,3-d]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their remarkable biological activities, most notably as kinase inhibitors in oncology.[1][3] The structural resemblance of the thieno[2,3-d]pyrimidine core to the purine ring system allows these molecules to effectively compete for the ATP-binding site of various kinases.